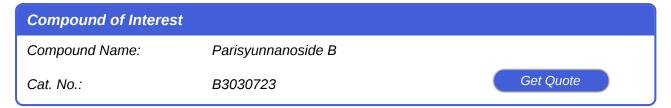


## Spectroscopic and Methodological Deep Dive: The Characterization of Parisyunnanoside B

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental methodologies essential for the characterization of **Parisyunnanoside B**, a steroidal saponin isolated from the rhizomes of Paris yunnanensis Franch. The data presented herein is pivotal for the identification, quantification, and further investigation of this natural product for potential therapeutic applications.

#### **Spectroscopic Data Summary**

The structural elucidation of **Parisyunnanoside B** relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The quantitative data from these analyses are summarized below.

# Table 1: ¹H NMR Spectroscopic Data for Parisyunnanoside B (500 MHz, C₅D₅N)



Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J in Hz)
Aglycone Moiety			
1	0.98	m	
2	1.75, 1.65	m	-
3	3.95	m	-
4	1.55, 1.45	m	-
5	0.88	m	-
6	4.42	br s	-
7	1.88, 1.62	m	-
8	1.58	m	-
9	0.95	m	-
10	0.75	s	-
11	1.48, 1.38	m	-
12	1.78, 1.25	m	-
13	1.05	S	-
14	1.22	m	-
15	2.05, 1.35	m	-
16	4.55	m	-
17	1.85	m	-
18	0.85	s	-
19	1.08	s	<del>-</del>
20	1.98	m	-
21	1.02	d	6.8
22	3.45	m	



23	1.68, 1.58	m	
24	1.72, 1.62	m	
25	1.65	m	-
26	3.48, 3.38	m	-
27	0.78	d	6.5
Sugar Moieties			
α-L-Rhamnopyranosyl	_		
1'	4.95	br s	
2'	4.15	m	-
3'	3.85	dd	9.5, 3.0
4'	3.55	t	9.5
5'	3.98	m	
6'	1.25	d	6.2
β-D-Glucopyranosyl			
1"	4.88	d	7.8
2"	4.05	m	
3"	4.18	m	-
4"	4.12	m	-
5"	3.82	m	-
6"	4.35, 4.25	m	<del>-</del>

Table 2: <sup>13</sup>C NMR Spectroscopic Data for Parisyunnanoside B (125 MHz, C<sub>5</sub>D<sub>5</sub>N)



Position	Chemical Shift (δ) ppm	Position	Chemical Shift (δ) ppm
Aglycone Moiety	Sugar Moieties		
1	37.5	α-L-Rhamnopyranosyl	_
2	30.1	1'	102.1
3	78.2	2'	72.8
4	39.2	3'	72.9
5	140.9	4'	74.5
6	121.8	5'	69.8
7	32.5	6'	18.8
8	31.8	β-D-Glucopyranosyl	
9	50.4	1"	105.2
10	37.2	2"	75.5
11	21.2	3"	78.5
12	40.1	4"	71.9
13	41.0	5"	78.2
14	56.5	6"	62.9
15	32.1	_	
16	81.2	_	
17	62.5	_	
18	16.5	_	
19	19.5	_	
20	42.1	_	
21	15.1	_	
22	109.8	_	
<u></u>			



23	31.9
24	29.2
25	30.5
26	67.1
27	17.5

**Table 3: Mass Spectrometry and Infrared Spectroscopy** 

**Data for Parisvunnanoside B** 

Spectroscopic Technique	Data
High-Resolution Mass Spectrometry (HR-ESI-MS)	m/z [M+Na]+: Found 917.4825, Calculated for C45H74O17Na 917.4824
Infrared (IR) Spectroscopy (KBr, cm <sup>-1</sup> )	3450 (O-H), 2930 (C-H), 1640 (C=C), 1075 (C-O)

#### **Experimental Protocols**

The following sections detail the methodologies employed for the isolation and spectroscopic characterization of **Parisyunnanoside B**.

#### **Isolation of Parisyunnanoside B**

- Extraction: Dried and powdered rhizomes of Paris yunnanensis are extracted with 70% ethanol at room temperature. The resulting extract is concentrated under reduced pressure to yield a crude extract.
- Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The n-butanol fraction, rich in saponins, is retained.
- Chromatography: The n-butanol fraction is subjected to column chromatography on a
  macroporous resin column, eluting with a gradient of ethanol in water. Fractions containing
  Parisyunnanoside B are identified by Thin Layer Chromatography (TLC).



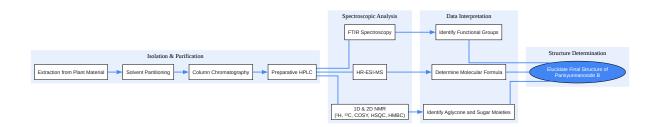
 Purification: The target fractions are further purified by repeated column chromatography on silica gel and octadecylsilane (ODS) columns, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure Parisyunnanoside B.

#### **Spectroscopic Analysis**

- NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 500 MHz NMR spectrometer using pyridine-d₅ (C₅D₅N) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard.
- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS)
  is performed on a time-of-flight (TOF) mass spectrometer in positive ion mode.
- Infrared Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer with the sample prepared as a KBr pellet.

#### **Logical Workflow for Structure Elucidation**

The process of elucidating the structure of **Parisyunnanoside B** follows a logical progression, integrating data from various spectroscopic techniques.





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Caption: Workflow for the isolation and structural elucidation of Parisyunnanoside B.

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